molecular formula C7H2BrClFNO2S B1414117 3-Bromo-6-cyano-2-fluorobenzenesulfonyl chloride CAS No. 1805595-77-0

3-Bromo-6-cyano-2-fluorobenzenesulfonyl chloride

Cat. No.: B1414117
CAS No.: 1805595-77-0
M. Wt: 298.52 g/mol
InChI Key: NWYRNCUYBJHOMT-UHFFFAOYSA-N
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Description

3-Bromo-6-cyano-2-fluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C7H2BrClFNO2S. It is a useful synthetic intermediate, often employed in various chemical reactions and industrial applications . The compound is characterized by the presence of bromine, cyano, fluorine, and sulfonyl chloride functional groups, which contribute to its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 3-bromo-6-cyano-2-fluorobenzene with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. Additionally, safety measures are crucial due to the reactive nature of the sulfonyl chloride group.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-cyano-2-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Catalysts: Palladium catalysts are used in coupling reactions.

    Solvents: Organic solvents such as dichloromethane, toluene, and tetrahydrofuran are often employed.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Coupled Products: Formed in Suzuki-Miyaura coupling reactions.

Scientific Research Applications

3-Bromo-6-cyano-2-fluorobenzenesulfonyl chloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-6-cyano-2-fluorobenzenesulfonyl chloride involves its reactivity with nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives. In coupling reactions, the bromine atom undergoes oxidative addition to a palladium catalyst, followed by transmetalation and reductive elimination to form the coupled product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-cyano-2-fluorobenzenesulfonyl chloride is unique due to the specific positioning of its functional groups, which can influence its reactivity and the types of reactions it can undergo. The presence of both cyano and sulfonyl chloride groups makes it a versatile intermediate for synthesizing a wide range of derivatives.

Properties

IUPAC Name

3-bromo-6-cyano-2-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFNO2S/c8-5-2-1-4(3-11)7(6(5)10)14(9,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYRNCUYBJHOMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)S(=O)(=O)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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